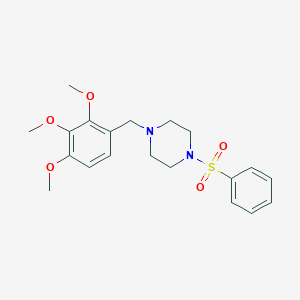
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as PTT, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTT belongs to the class of piperazine derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is its broad spectrum of biological activities, which makes it a versatile tool for scientific research. Additionally, 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its potential side effects.
Orientations Futures
There are several future directions for the research on 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of interest is the development of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine derivatives with improved solubility and potency. Additionally, more research is needed to understand the mechanism of action of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its derivatives may facilitate their use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 1-(phenylsulfonyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The product is obtained by purification through column chromatography or recrystallization. The yield of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is typically around 50-60%.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to exhibit various biological activities, including anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to possess potent antifungal and antimicrobial activities against various pathogens.
Propriétés
Nom du produit |
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C20H26N2O5S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O5S/c1-25-18-10-9-16(19(26-2)20(18)27-3)15-21-11-13-22(14-12-21)28(23,24)17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3 |
Clé InChI |
LQIGVZWRPLNAIT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)



![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)


![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)